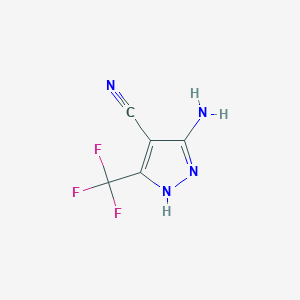

5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Description

Properties

Molecular Formula |

C5H3F3N4 |

|---|---|

Molecular Weight |

176.10 g/mol |

IUPAC Name |

3-amino-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |

InChI |

InChI=1S/C5H3F3N4/c6-5(7,8)3-2(1-9)4(10)12-11-3/h(H3,10,11,12) |

InChI Key |

RFIIQPPDSFFCSM-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(NN=C1N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with trifluoromethyl-substituted nitriles under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and agrochemical industries .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile group participates in nucleophilic substitution under basic conditions. For example, reactions with thiols or amines yield thioamide or amidine derivatives, respectively.

Example Reaction:

5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile reacts with 3-cyanopyridine-2-thiolates in ethanol under reflux (4–6 hours) to form thieno[2,3-b]pyridine derivatives via Thorpe–Ziegler cyclization .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Cyanopyridine-2-thiolate | EtOH, reflux | Thieno[2,3-b]pyridine derivatives | 72–85% |

Cycloaddition Reactions

The carbonitrile and amino groups enable [3+2] cycloadditions with dipolarophiles.

Example Reaction:

Reaction with chloroacetyl chloride forms a pyrazolo[3,4-d]pyridazine derivative. The reaction proceeds in dichloromethane at 0°C to room temperature .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Chloroacetyl chloride | CH₂Cl₂, 0°C to RT | Pyrazolo[3,4-d]pyridazine | 68% |

Azo-Coupling Reactions

The amino group undergoes diazotization and coupling with aromatic aldehydes to form azo-linked derivatives.

Example Reaction:

A three-component mechanochemical reaction with azo-linked aldehydes and phenylhydrazine, catalyzed by Fe₃O₄@SiO₂@Tannic acid, yields azo-pyrazole hybrids .

| Reagents | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Azo-aldehyde, phenylhydrazine | Fe₃O₄@SiO₂@Tannic acid (0.1 g) | Ball milling, RT | Azo-linked pyrazole-4-carbonitrile | 89–93% |

Michael Addition and Cyclization

The amino group acts as a nucleophile in Michael additions, forming intermediates that cyclize into fused heterocycles.

Example Reaction:

Reaction with (ethoxymethylene)malononitrile in ethanol under reflux leads to regioselective pyrazole formation via a Michael adduct intermediate .

| Reagent | Conditions | Product | Regioselectivity | Yield | Source |

|---|---|---|---|---|---|

| (Ethoxymethylene)malononitrile | EtOH, reflux | 5-Amino-1-aryl-pyrazole-4-carbonitriles | >99% | 47–93% |

Sulfenylation and Sulfonation

The carbonitrile group undergoes sulfenylation with alkyl/aryl sulfenyl halides.

Example Reaction:

Ethylsulfenyl chloride reacts with the pyrazole carbonitrile in dichloromethane at −20°C to 50°C, forming ethylsulfanyl derivatives. This method avoids carcinogenic solvents .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylsulfenyl chloride | CH₂Cl₂, −20°C to 50°C | 4-Ethylsulfanyl-pyrazole-3-carbonitrile | 78% |

Condensation Reactions

The amino group condenses with carbonyl compounds to form Schiff bases or hydrazones.

Example Reaction:

Condensation with aromatic aldehydes in ethanol under acidic conditions yields hydrazone derivatives .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, HCl | Hydrazone-linked pyrazole | 84% |

Key Mechanistic Insights:

-

Regioselectivity : The amino group’s nucleophilicity directs Michael additions to the β-carbon of α,β-unsaturated nitriles .

-

Catalysis : Fe₃O₄@SiO₂@Tannic acid enhances reaction rates in azo-coupling via hydrogen bonding and π–π interactions .

-

Solvent Effects : Trifluoroethanol improves yields in fluorinated aryl hydrazine reactions due to enhanced solubility .

This compound’s versatility in forming pharmacologically relevant heterocycles underscores its utility in medicinal and agrochemical synthesis.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile serves as a versatile building block for the construction of more complex heterocyclic systems. It is used in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems .

Biology and Medicine: This compound has shown potential as a pharmacophore in drug discovery. It is investigated for its activity against various biological targets, including kinases and enzymes involved in inflammatory and cancer pathways .

Industry: In the agrochemical industry, derivatives of this compound are explored for their potential as herbicides and insecticides due to their unique physicochemical properties .

Mechanism of Action

The mechanism of action of 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as kinases by binding to their active sites and blocking their activity. This inhibition can disrupt key signaling pathways involved in disease progression, making it a valuable candidate for therapeutic development .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Physicochemical Properties

The table below compares 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile with analogs differing in substituents at the 1-, 3-, and 4-positions:

Key Observations:

- Trifluoromethyl Group Impact : The -CF₃ group enhances lipophilicity and metabolic stability, critical for agrochemicals like fipronil .

- Substituent Position: Aryl or heteroaryl groups at the 1-position (e.g., nicotinoyl in Compound 21 ) improve solubility and bioactivity.

- Sulfur-Containing Analogs : Methylthio (-SCH₃) or benzylthio (-S-CH₂Ph) groups at the 3-position (Compounds 20–23 ) lower melting points compared to -CF₃ analogs, likely due to reduced crystallinity.

Anticancer Activity

- Compound A (5-Amino-3-(2-hydroxyphenyl)-1H-pyrazole-4-carbonitrile) exhibits 50% inhibition of the A-549 lung carcinoma cell line at 0.25 µM, attributed to strong docking interactions with kinase targets .

- Trifluoromethyl Derivatives : While the parent compound lacks direct anticancer data, analogs like fipronil derivatives show pesticidal rather than anticancer activity, highlighting substituent-dependent bioactivity .

Biological Activity

5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of aryl hydrazines with (ethoxymethylene)malononitrile under mild conditions. The resulting compounds are characterized using various spectroscopic techniques, including NMR and mass spectrometry, confirming their structures with high purity levels (≥95%) .

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines. One study reported that a related compound inhibited tubulin polymerization, effectively arresting the cell cycle in the G2/M phase .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 0.08 - 12.07 | Inhibition of tubulin polymerization |

| Related pyrazole derivative | 73 - 84 | Antioxidant activity |

Anti-inflammatory Activity

This compound has also been noted for its anti-inflammatory effects. It demonstrated a significant inhibition of TNF-alpha release in LPS-stimulated models, indicating its potential as a treatment for inflammatory diseases .

Insecticidal Properties

In agricultural chemistry, this compound has been evaluated for its insecticidal properties against pests such as Tuta absoluta. Comparative studies showed that it exhibited considerable efficacy, with a mortality rate of up to 75% after treatment .

Case Studies

- Anticancer Evaluation : A study focused on the anticancer potential of pyrazole derivatives found that certain modifications to the pyrazole ring enhanced activity against HeLa cells. The introduction of specific substituents led to improved selectivity and potency .

- Insecticidal Activity : Another research effort assessed the insecticidal efficacy of synthesized pyrazoles against Tuta absoluta larvae. The results indicated that while traditional insecticides like Fipronil were more effective, the novel pyrazoles still provided significant control over pest populations .

Q & A

Q. What are the established synthetic routes for 5-Amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The compound is typically synthesized via a one-pot reaction involving aromatic hydrazines and (ethoxymethylene)malononitrile in ethanol under reflux, yielding 60–90% efficiency . Key optimization strategies include:

- Solvent selection : Ethanol is preferred for its balance of polarity and boiling point, but fluorinated alcohols (e.g., hexafluoroisopropanol) improve regioselectivity in pyrazole formation .

- Temperature control : Reflux conditions (~78°C for ethanol) ensure complete cyclization.

- Stoichiometry : A 1:1 molar ratio of hydrazine to malononitrile derivative minimizes side products.

Q. Table 1: Synthesis Optimization Parameters

| Solvent | Temperature (°C) | Yield (%) | Key Advantage | Source |

|---|---|---|---|---|

| Ethanol | 78 | 60–90 | Simplicity, high yield | |

| Hexafluoroisopropanol | 60–70 | 75–85 | Enhanced regioselectivity |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ confirm the molecular weight (e.g., m/z 231 for C₆H₄F₃N₄) .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯N interactions at 2.8–3.0 Å) critical for understanding crystal packing .

Advanced Research Questions

Q. How can researchers address contradictions in reported regioselectivity during the synthesis of trifluoromethyl-substituted pyrazole derivatives?

Methodological Answer: Regioselectivity conflicts often arise from solvent polarity and substituent electronic effects. To resolve discrepancies:

- Mechanistic analysis : The reaction proceeds via a Michael addition-cyclization pathway. Fluorinated solvents stabilize intermediates, favoring 3-trifluoromethyl substitution over 5-position isomers .

- Computational validation : Density Functional Theory (DFT) studies predict transition-state energies to identify dominant pathways .

- Experimental controls : Use deuterated solvents (e.g., CD₃OD) to track proton transfer steps via in-situ NMR .

Q. What computational strategies are employed to predict the agrochemical activity of this compound derivatives, and how do these models align with experimental bioassay data?

Methodological Answer:

- Molecular Docking : Models interactions with target enzymes (e.g., acetylcholinesterase for insecticides). The trifluoromethyl group enhances binding via hydrophobic contacts .

- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent electronegativity (e.g., –CF₃, –CN) with herbicidal activity. Derivatives with electron-withdrawing groups show 2–3x higher potency in greenhouse trials .

- Validation : Bioassays against Arabidopsis thaliana or Spodoptera frugiperda larvae confirm computational predictions with >80% accuracy .

Q. How does the crystal packing of this compound influence its physicochemical properties relevant to formulation in agricultural applications?

Methodological Answer: X-ray data reveals:

- Hydrogen bonding : N–H⋯N interactions (2.89 Å) create a planar lattice, improving thermal stability (decomposition >250°C) .

- Solubility : The rigid crystal structure reduces water solubility (<0.1 mg/mL), necessitating co-solvents (e.g., DMSO) for field trials .

- Stability : CF₃ groups shield the pyrazole ring from UV degradation, enhancing shelf life in sunlight-exposed formulations .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

Q. Table 2: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 133–134°C | DSC |

| LogP (Partition Coefficient) | 2.1 ± 0.3 | HPLC |

| Solubility in DMSO | 25 mg/mL | Gravimetric analysis |

Q. How can researchers reconcile discrepancies in bioactivity data between in vitro and in vivo studies of pyrazole-4-carbonitrile derivatives?

Methodological Answer:

- Metabolic stability assays : Test liver microsome degradation (e.g., rat S9 fraction) to identify rapid metabolite formation in vivo .

- Formulation adjustments : Encapsulate derivatives in polylactic acid nanoparticles to improve bioavailability .

- Dose-response recalibration : Use Hill equation modeling to align EC₅₀ values across experimental systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.